5-Methyl-2(5H)-furanone

Description

Overview of Furanone Class and Significance

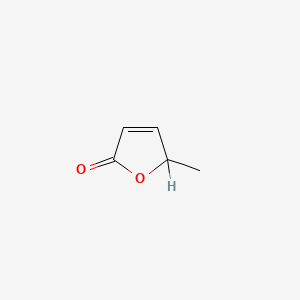

The furanone structural motif is a five-membered heterocyclic ring with an oxygen atom and a carbonyl group. foreverest.net Furanones are broadly classified as lactones, which are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids. Specifically, 5-Methyl-2(5H)-furanone is a γ-lactone, indicating the ester linkage involves a hydroxyl group on the gamma carbon relative to the carboxylic acid.

Furanones are of considerable significance due to their widespread occurrence in nature and their diverse biological activities. researchgate.net They are key components in the aroma and flavor profiles of many fruits, such as strawberries and pineapples, and cooked foods. nih.gov For instance, furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a well-known furanone that contributes to the characteristic sweet aroma of strawberries. The formation of many furanones in food is often a result of the Maillard reaction between sugars and amino acids during heating. nih.gov

Beyond their sensory properties, furanones are recognized as important pharmacophores in medicinal chemistry. bohrium.com Compounds containing the furanone nucleus have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, antibacterial, and antifungal agents. bohrium.comresearchgate.net The biological activity of furanone derivatives is often influenced by the nature and position of substituents on the furanone ring. Some furanones have also been shown to interfere with bacterial quorum sensing, a cell-to-cell communication process, which suggests potential applications in controlling bacterial infections and biofilm formation. nih.gov

Historical Context of this compound Discovery and Study

The study of furanones is rooted in the broader history of lactone chemistry, which began in the 19th century. The term "lactone" was first introduced in 1844 by the French chemist Théophile-Jules Pelouze. Later, in 1880, Wilhelm Rudolph Fittig expanded the definition to include all intramolecular carboxylic esters, which laid the groundwork for the systematic study of cyclic esters like furanones.

The advancement of analytical techniques in the 20th century, particularly spectroscopy and chromatography, was pivotal for the detailed structural analysis and identification of furanones in natural products. This progress was especially significant in flavor chemistry, leading to the identification of various furanones as key aroma compounds in fruits and other natural sources.

Specific research into this compound and its stereoisomers has been documented in chemical literature. For example, a convenient preparation of the chiral synthon (+)-5(S)-methyl-2(5H)-furanone from ethyl (S)-(-)-lactate was reported in 1990. tandfonline.com This highlights the long-standing interest in the stereoselective synthesis of this compound for use in the creation of other complex chiral molecules. tandfonline.com The study of furanone derivatives gained significant momentum in the late 20th and early 21st centuries as their potential biological activities became more widely recognized.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is multifaceted, with ongoing investigations into its synthesis, properties, and applications. A significant area of research focuses on its role as a versatile chemical synthon. evitachem.com Its structure allows for various chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. evitachem.comtandfonline.com

In the field of materials science and flavor chemistry, this compound continues to be of interest. Its distinct aroma profile has led to its use in the food and fragrance industries. evitachem.comsmolecule.com Research in this area often focuses on identifying its contribution to the flavor of various foods and developing methods for its synthesis and isolation. smolecule.com

A prominent and emerging trend in the study of this compound and its derivatives is the exploration of their biological activities. Preliminary studies have investigated its potential antioxidant and antibacterial properties. smolecule.com Furthermore, there is growing interest in synthesizing and evaluating novel furanone derivatives for therapeutic purposes. For instance, derivatives of 2(5H)-furanone are being actively studied as potential antimicrobial agents that can prevent the formation of biofilms by pathogenic bacteria. nih.gov Research has also been conducted on furanone-based inhibitors of enzymes like cyclooxygenase-1 (COX-1), with potential applications in the development of imaging agents for diseases such as ovarian cancer. acs.org

Table 2: Investigated Applications of this compound and its Derivatives in Research

| Research Area | Focus of Investigation |

|---|---|

| Flavor & Fragrance | Identification as a key aroma compound in foods like roasted coffee and pandan leaves. smolecule.com |

| Synthetic Chemistry | Use as a chiral synthon for the synthesis of complex organic molecules. evitachem.comtandfonline.com |

| Medicinal Chemistry | Exploration of antioxidant and antibacterial properties. smolecule.com |

| Pharmaceuticals | Development of derivatives as potential anti-inflammatory agents and enzyme inhibitors. smolecule.comacs.org |

| Antimicrobial Research | Study of 2(5H)-furanone derivatives for preventing bacterial biofilm formation. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUXFNVVSVEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014526 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 mg/mL at 15 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylfuran-2(5H)-one, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 5h Furanone

Established Synthetic Routes for 5-Methyl-2(5H)-furanone

The synthesis of this compound, a significant five-membered lactone, has been approached through various chemical strategies. These methods range from the modification of precursor compounds to highly selective enantiomeric syntheses, reflecting the compound's importance in organic chemistry.

Dimerization Approaches for this compound

The dimerization of butenolides, including derivatives of 2(5H)-furanone, can occur under basic conditions through a Michael addition pathway. For instance, the treatment of 5-(trifluoromethyl)-2(5H)-furanone with a base leads to a stereoisomeric mixture of bis(trifluoromethyl)dihydro-2,4-bisfuranonyl products. researchgate.net This reaction proceeds via the formation of a butenolide anion which then acts as a nucleophile, attacking another molecule of the furanone in a conjugate addition. The stereochemical outcome of such dimerizations is highly dependent on the reaction conditions. researchgate.net While this specific example involves a trifluoromethyl analog, the principle of base-mediated Michael dimerization is applicable to related furanones.

Stereoselective Synthesis of Enantiomers of this compound

Achieving stereocontrol in the synthesis of this compound enantiomers is crucial for applications where chirality is key. Asymmetric synthesis methods have been developed to produce optically active furanone derivatives. One approach involves the use of chiral auxiliaries. For example, the chiral pyrrolidine, (S)-2-methoxymethylpyrrolidine (SMP), has been utilized to synthesize enantio-enriched compounds. researchgate.net In this method, an acylation-reduction sequence leads to the (R,R) addition product. researchgate.net

Another strategy employs chiral starting materials derived from natural sources, such as l-menthol (B7771125) and l-borneol. nih.govmdpi.com These chiral alcohols can be reacted with mucochloric or mucobromic acids in acid-catalyzed reactions to form 5-alkoxy-3,4-dihalo-2(5H)-furanones as a mixture of diastereomers. nih.govmdpi.com Recrystallization can then be used to isolate pure stereoisomers, such as the (S)-stereoisomers, which have been confirmed by X-ray diffraction analysis. nih.gov These chiral intermediates serve as versatile synthons for further transformations. nih.govmdpi.com

| Precursor/Auxiliary | Method | Target Enantiomer/Diastereomer | Reference |

| (S)-2-methoxymethylpyrrolidine (SMP) | Acylation-reduction | (R,R) addition product | researchgate.net |

| l-menthol / l-borneol | Acid-catalyzed reaction with mucohalic acids | (S)-configuration at C-5 | nih.govmdpi.com |

Oxidation of Precursor Compounds to this compound

Oxidation reactions provide a direct route to the 2(5H)-furanone core. Furfural (B47365), a bio-based aldehyde, can be oxidized to 2(5H)-furanone using reagents like hydrogen peroxide. researchgate.netorgsyn.org A modified procedure for this transformation involves the use of performic acid, generated in situ, with N,N-dimethylaminoethanol acting as a catalyst to facilitate the isomerization of the 2(3H)-furanone intermediate to the more stable 2(5H)-furanone. orgsyn.org

The atmospheric oxidation of substituted furans, such as 2-methylfuran (B129897) and 3-methylfuran, by hydroxyl (OH) radicals also leads to the formation of furanone structures. acs.org The reaction typically begins with the addition of the OH radical to the furan (B31954) ring, followed by reaction with molecular oxygen and subsequent rearrangement to yield hydroxy-furanone derivatives, such as 5-hydroxy-4-methyl-2(5H)-furanone. acs.org Another synthetic approach involves the cyclization of alkyl β-formylcrotonates, which can be heated with dilute aqueous hydrochloric acid to produce 5-hydroxy-4-methyl-2(5H)-furanone. google.com

| Precursor | Oxidizing Agent/Conditions | Product | Reference |

| Furfural | Hydrogen peroxide / Performic acid | 2(5H)-Furanone | researchgate.netorgsyn.org |

| 3-Methylfuran | OH radical (atmospheric) | 5-Hydroxy-4-methyl-2(5H)-furanone | acs.org |

| Alkyl β-formylcrotonates | Dilute aqueous HCl, heat | 5-Hydroxy-4-methyl-2(5H)-furanone | google.com |

Biosynthetic Pathways and Enzymatic Synthesis of Furanones Related to this compound

In nature, furanone structures can be formed through several processes. These include synthesis by microorganisms and spontaneous formation via the Maillard reaction, which occurs between sugars and amino acids during heating. researchgate.net While specific biosynthetic pathways for this compound are not extensively detailed, enzymatic processes are employed for the synthesis of related furan compounds. For example, aryl-alcohol oxidase (AAO) and 5-hydroxymethylfurfural (B1680220) oxidase (HMFO) are enzymes capable of the sequential oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA). researchgate.net This demonstrates the potential for biocatalytic oxidation of furan-based starting materials to produce functionalized furanone and furan derivatives. researchgate.net

Derivatization and Functionalization Strategies of this compound

The 2(5H)-furanone ring is a versatile scaffold that can be modified through various chemical reactions. Its reactivity is characterized by the conjugated system, which includes a double bond and a carbonyl group, making it susceptible to nucleophilic attack. nih.gov

Conjugate Addition Reactions Involving this compound

The α,β-unsaturated lactone system in this compound makes it an excellent substrate for conjugate addition (Michael addition) reactions. This allows for the introduction of a wide range of functional groups at the C4 position. researchgate.net Thionucleophiles, such as thioacids and dithiocarbamates, readily add to the double bond of 2(5H)-furanones to prepare 4-thio-substituted butanolides. researchgate.net When this compound is used as the electrophile in these reactions, the addition can be diastereoselective, affording exclusively the cis-α,β-disubstituted products. researchgate.net Similarly, various primary and secondary amines undergo 1,4-addition to furanones to yield β-amino lactones. researchgate.net

These conjugate addition reactions are fundamental for building molecular complexity from the furanone core, providing access to a diverse array of substituted γ-butyrolactone derivatives.

| Nucleophile | Substrate | Product Type | Key Feature | Reference |

| Thioacids, dithiocarbamates | This compound | cis-4-thio-5-methyl-dihydro-2(3H)-furanone | Diastereoselective (cis) | researchgate.net |

| Primary and secondary amines | 5-Methoxyfuran-2(5H)-one | β-Amino lactones | Quantitative yield | researchgate.net |

Halogenation and Halogenated Furanone Derivatives

The introduction of halogen atoms onto the this compound scaffold is a key transformation that provides valuable intermediates for further synthetic manipulations. A common strategy involves the direct bromination of the parent furanone. For instance, 3-bromo-5-methyl-2(5H)-furanone can be synthesized from this compound through the addition of bromine in a solvent like carbon tetrachloride, which is then followed by a dehydrobromination step mediated by a base such as triethylamine. unipi.it

This halogenated derivative serves as a precursor for more complex structures. For example, it can undergo further reaction with N-bromosuccinimide (NBS) under radical initiation to introduce a second bromine atom, leading to the formation of 3-bromo-5-(bromomethyl)-2(5H)-furanone. unipi.it This dibrominated product can then be selectively debrominated using zinc dust in the presence of a titanocene (B72419) dichloride catalyst to yield 3-bromo-5-methylene-2(5H)-furanone, a reactive exocyclic α,β-unsaturated lactone. unipi.it

Alternative methods for halogenation often start from different precursors. For example, the bromination of levulinic acid, a related γ-keto acid, followed by acid-catalyzed cyclization, can produce brominated furanones like 5-(dibromomethylene)-2(5H)-furanone. The specific conditions and reagents used can direct the position and degree of halogenation on the furanone ring system.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. Br2 in CCl4 2. Et3N | 3-Bromo-5-methyl-2(5H)-furanone | unipi.it |

| 3-Bromo-5-methyl-2(5H)-furanone | NBS, AIBN | 3-Bromo-5-(bromomethyl)-2(5H)-furanone | unipi.it |

| 3-Bromo-5-(bromomethyl)-2(5H)-furanone | Zn, Cp2TiCl2 | 3-Bromo-5-methylene-2(5H)-furanone | unipi.it |

Sulfonyl and Thioether Derivatives of this compound

The incorporation of sulfur-containing functional groups, such as thioethers and sulfones, into the furanone ring expands its chemical diversity and biological potential. These derivatives are typically synthesized from halogenated furanone precursors.

The synthesis of thioether derivatives often involves the nucleophilic substitution of a halogen atom by a thiol. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with various aromatic thiols in the presence of a base like triethylamine. mdpi.comnih.gov This reaction proceeds with high regioselectivity, affording 4-thiosubstituted products where the halogen at the C4 position is displaced. nih.gov

These thioethers can be subsequently oxidized to the corresponding sulfonyl derivatives. mdpi.comnih.gov A common and efficient method for this transformation is the use of an excess of hydrogen peroxide in acetic acid at room temperature. mdpi.comnih.govnih.gov This oxidation converts the thioether linkage into a sulfonyl group, yielding chiral 2(5H)-furanone sulfones. In some cases, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are employed to achieve the oxidation of dithio-derivatives to their disulfone counterparts. butlerov.com

| Reaction Type | Furanone Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Thiolation | 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Aromatic thiol, Triethylamine | 4-Arylthio-5-alkoxy-3-halo-2(5H)-furanone | mdpi.comnih.gov |

| Oxidation | Furanone thioether | H2O2, Acetic Acid | Furanone sulfone | mdpi.comnih.govnih.gov |

| Oxidation | 3-Chloro-4,5-di-[(4-methylphenyl)sulfanyl]-2(5H)-furanone | m-CPBA | Disulfone derivative | butlerov.com |

Diels-Alder Cycloadditions of this compound as a Dienophile

The 2(5H)-furanone ring system can participate as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic structures. Although furan itself can be relatively unreactive in [4+2] cycloadditions due to its aromatic character, the butenolide ring of this compound is a more activated dienophile. nih.gov The reactivity and selectivity of these reactions can be significantly influenced by substituents on the furanone ring. rsc.org

Chiral auxiliaries attached at the C5 position, such as a menthyloxy group, have been effectively used to induce high diastereoselectivity in Diels-Alder reactions. acs.orgrug.nl In these cases, the cycloaddition of dienes like cyclopentadiene (B3395910) occurs with high facial selectivity, leading to the formation of enantiomerically enriched bicyclic lactones. rug.nl The approach of the diene is typically trans to the bulky chiral substituent at the C5 position. rug.nl The exocyclic double bond in related 5-methylene-2(5H)-furanones also serves as a reactive dienophile in these cycloadditions. acs.org The reaction of furan-containing natural products with dienophiles in a Diels-Alder fashion has been used as a strategy for their identification and isolation. nih.gov

Formation of Complex Polycyclic Architectures from this compound Derivatives

Beyond standard Diels-Alder reactions, derivatives of this compound are valuable synthons for constructing intricate polycyclic molecular frameworks. One notable example involves higher-order cycloaddition reactions. Specifically, the related isomer, 5-methylfuran-2(3H)-one, can be activated under organocatalytic conditions to participate in [8+2] cycloadditions. nih.gov

In this transformation, a Brønsted base catalyst deprotonates the furanone at the α-position, generating a dienolate that serves as a 2π-component. nih.govacs.org This reactive intermediate can then undergo a highly peri- and diastereoselective cycloaddition with an 8π-component, such as 8,8-dicyanoheptafulvene. nih.govacs.org The reaction yields structurally complex, polycyclic products that incorporate both the γ-lactone and a cycloheptatriene (B165957) motif. nih.gov This method highlights the utility of furanone derivatives in building diverse and biologically relevant polycyclic systems through organocatalytic activation. acs.org

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a pivotal role in both the efficient synthesis of the this compound core and its subsequent chemical transformations. Both metal-based and organic catalysts have been successfully employed to facilitate these reactions.

Metal-Catalyzed Reactions

Metal catalysts have been utilized in various transformations involving the 2(5H)-furanone scaffold. researchgate.net For instance, titanium silicate (B1173343) molecular sieves, such as TS-1, have been shown to be effective catalysts for the synthesis of 5-hydroxy-2(5H)-furanone from the oxidation of furfural. chemrxiv.orgrsc.org This demonstrates the potential for heterogeneous metal catalysis in the production of functionalized furanone building blocks.

Furthermore, divalent metal cations have been observed to catalyze the transformation of furanone precursors. In studies of DNA damage, divalent metal cations like Zn(II), Cu(II), and Ni(II) were found to catalyze the release of 5-methylene-2-furanone from an irradiated DNA precursor, highlighting the role of metals in facilitating elimination reactions to form the furanone ring. nih.gov

Organocatalytic Methods

Organocatalysis offers a powerful, metal-free approach for the synthesis and functionalization of this compound and its derivatives. A key application is in the synthesis of the furanone ring itself. During the oxidation of furfural to 2(5H)-furanone, an amine like N,N-dimethylethanolamine can be used as a catalyst to promote the isomerization of the initially formed 2(3H)-furanone into the desired 2(5H)-furanone isomer. orgsyn.org

Organocatalysts are also instrumental in activating furanones for complex bond-forming reactions. As mentioned previously, Brønsted bases are used to catalyze the highly diastereoselective [8+2] cycloaddition of 5-substituted furan-2(3H)-ones with 8,8-dicyanoheptafulvene. nih.govacs.org This reaction proceeds through the formation of a dienolate intermediate, showcasing how organocatalysis can unlock novel reactivity pathways for constructing polycyclic architectures. nih.gov Additionally, organocatalytic methods have been developed for the modular synthesis of related 2,5-dihydrofurans from γ-hydroxy enals, demonstrating the broad utility of this approach in furan chemistry. rsc.org

Biocatalytic Transformations of Furanones, including Glucosylation

Biocatalytic transformations represent a significant area of research in the modification of furanone structures, offering high selectivity and mild reaction conditions. mdpi.com Among these, glucosylation, the enzymatic attachment of a glucose moiety to a substrate, has been explored as a method to alter the physicochemical properties of bioactive furanones. tandfonline.comnih.gov This process can lead to enhanced stability, improved water solubility, and modification of organoleptic properties, such as taste and aroma. nih.govelsevierpure.com

The enzymatic glucosylation of furanone derivatives is often catalyzed by glycosyltransferases (GTs), a broad class of enzymes that facilitate the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. mdpi.comnih.gov Research in this area has demonstrated the potential of these biocatalysts to generate novel furanone glucosides with potentially new applications.

One notable example involves the use of sucrose (B13894) phosphorylase from Leuconostoc mesenteroides to catalyze the transglucosylation from sucrose to various 4-hydroxy-3(2H)-furanone derivatives. tandfonline.comnih.gov In a study focusing on compounds structurally related to this compound, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, also known as furaneol) and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), significant conversion rates to their corresponding glucosides were achieved. tandfonline.comnih.gov The major product from the glucosylation of HDMF was identified as 2,5-dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G). tandfonline.com Similarly, the glucosylation of EHMF yielded two primary products: 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G). nih.gov

A significant outcome of this biocatalytic transformation is the alteration of the physical and sensory properties of the furanones. For instance, while the aglycone EHMF is a pale yellow, caramel-like syrup with a potent sweet odor, its glucosylated form (EMF-G) is a white, odorless powder. tandfonline.comnih.gov This demonstrates the potential of glucosylation to mask strong aromas. Furthermore, these furanone glucosides have been shown to be more stable than their aglycone counterparts. nih.gov While the glucosides themselves may exhibit little to no radical-scavenging activity, hydrolysis by enzymes like those found in the intestine can release the antioxidative aglycones, suggesting their potential as prodrugs. nih.gov

Plant-derived UDP-glycosyltransferases (UGTs) have also been successfully employed for the glucosylation of furanones. nih.gov In a study utilizing a library of 49 different plant UGTs expressed in E. coli as whole-cell biocatalysts, 25 were found to transform sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) and 24 transformed maple furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone). nih.gov The resulting glucosides were characterized using NMR spectroscopy, which confirmed the presence of β-D-glucopyranosyl residues. nih.gov This research highlights the broad applicability of plant UGTs for generating a diverse range of furanone glucosides.

In the context of commercially important fruits, the glucosylation of key flavor compounds is a naturally occurring process that affects the final aroma profile. In strawberries, for example, the key flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is metabolized into the flavorless HDMF β-D-glucoside during ripening. nih.govresearchgate.net Researchers have identified specific UDP-glucosyltransferases in strawberry fruit, such as UGT71K3a and UGT71K3b, that are responsible for this transformation. nih.gov These enzymes also catalyze the glucosylation of the structural homolog 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone. nih.govresearchgate.net

The table below summarizes key findings from research on the biocatalytic glucosylation of various furanones.

| Furanone Substrate | Biocatalyst (Enzyme) | Glucoside Product(s) | Key Findings |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Sucrose phosphorylase from Leuconostoc mesenteroides | 2,5-dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G) | The resulting glucoside is an odorless chemical, whereas the aglycone has a pineapple-like flavor. tandfonline.comnih.gov |

| 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF) | Sucrose phosphorylase from Leuconostoc mesenteroides | 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G) | Glucosylation converts the intensely sweet-smelling, syrup-like aglycone into a stable, odorless white powder. tandfonline.comnih.gov |

| Sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) | Plant UDP-glucosyltransferases (UGTs) | Sotolone glucoside | 25 out of 49 tested plant UGTs were capable of transforming sotolone. nih.gov |

| Maple Furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone) | Plant UDP-glucosyltransferases (UGTs) | Maple furanone glucoside | 24 out of 49 tested plant UGTs were capable of transforming maple furanone. nih.gov |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria (Strawberry) UGTs (e.g., UGT71K3a, UGT71K3b) | HDMF β-D-glucoside | This natural process during fruit ripening leads to the formation of a flavorless glucoside from a key aroma compound. nih.govresearchgate.net |

Biological Activities and Mechanistic Investigations of 5 Methyl 2 5h Furanone and Its Analogues

Antimicrobial Properties and Mechanisms of Action

Furanone derivatives have been extensively studied for their potent antimicrobial properties, which encompass a broad spectrum of activity against various microbial pathogens. These compounds have demonstrated the ability to inhibit the growth of bacteria and fungi, interfere with microbial communication systems, and disrupt the formation of biofilms, which are critical for microbial survival and virulence.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2(5H)-furanone have shown significant antibacterial activity, particularly against Gram-positive bacteria. While some furanones exhibit broad-spectrum activity, many display a selective action. For instance, the derivative F105, which contains a chlorinated 2(5H)-furanone moiety, has demonstrated high specificity for Gram-positive bacteria. nih.gov Studies have shown that this compound can inhibit the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus at concentrations ranging from 8 to 16 µg/mL. nih.gov In contrast, the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli remained unaffected even at concentrations as high as 128 µg/mL. nih.gov This selectivity is attributed to differences in cell wall structure, with the outer membrane of Gram-negative bacteria likely preventing the penetration of the compound. nih.gov

Another derivative, referred to as F131, which incorporates an l-borneol fragment, has also shown promising antibacterial activity against S. aureus. mdpi.com The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for various furanone derivatives have been determined against several bacterial strains, highlighting their potential as antibacterial agents.

Table 1: Antibacterial Activity of Selected 2(5H)-Furanone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| F105 | S. aureus | 8-16 | 32 |

| S. epidermidis | 8-16 | 32 | |

| B. cereus | 8-16 | 32 | |

| B. subtilis | 8-16 | 32 | |

| M. luteus | 8-16 | 32 | |

| Compound 26 | S. aureus | 8 | 8-32 |

| Compound 26 | B. subtilis | 8 | 8-32 |

Antifungal Activity

The antifungal properties of 2(5H)-furanone derivatives have also been a subject of investigation. One study isolated 3-(1-Hexenyl)-5-methyl-2-(5H)furanone from the culture filtrates of Pseudomonas aureofaciens, a bacterium used as a biocontrol agent against fungal plant pathogens. researchgate.net This specific compound demonstrated antifungal activity against Pythium ultimum. researchgate.net Generally, 3,5-dialkyl derivatives of the 2(5H)-furanone structure are known to possess both antifungal and antibacterial properties. researchgate.net

Furthermore, the furanone derivative F105 has been reported to exhibit moderate antifungal activity against some strains of Candida albicans. nih.gov This compound also showed a synergistic effect with common antifungal agents like fluconazole (B54011) and terbinafine, significantly reducing the MIC of these drugs. nih.gov

Molecular Targets and Signaling Pathways in Microbial Systems

The molecular targets of 2(5H)-furanone derivatives in microbial systems are diverse and depend on the specific compound and the type of microorganism. In Gram-negative bacteria, a primary target is the LuxR-type transcriptional regulators of the quorum sensing systems. nih.gov By binding to these receptors, furanones can competitively inhibit the binding of the native AHL signal molecules, thereby disrupting the downstream signaling cascade that controls virulence and biofilm formation. nih.gov

Recent research on the furanone derivative F105 in S. aureus has shed more light on its mechanism of action in Gram-positive bacteria. This compound was found to induce the formation of reactive oxygen species (ROS) within the bacterial cells. nih.gov The resulting oxidative stress leads to non-specific interactions with a number of intracellular proteins, including those involved in the cell's anti-ROS defense. nih.gov This dual action of inducing ROS and simultaneously damaging the proteins responsible for their neutralization impairs the cellular defense mechanisms, leading to cell death. nih.gov Furthermore, transcriptome analysis of Pseudoalteromonas marina biofilms treated with 2(5H)-furanone revealed significant changes in the carbapenem (B1253116) biosynthesis pathway, which is regulated by the QS system. frontiersin.org

Anti-inflammatory and Immunomodulatory Effects

While extensive research has focused on the antimicrobial properties of furanones, there is emerging evidence for their anti-inflammatory and immunomodulatory effects. An in silico study investigating the potential role of 5-Methyl-2(3H)-furanone, an isomer of the subject compound, found in Tamarindus indica, suggested its potential as an inhibitor of the lipoxygenase (LOX) enzyme. sunankalijaga.org The LOX pathway is a key mediator of acute inflammation, and its inhibition is a target for anti-inflammatory therapies. sunankalijaga.org The study predicted that 5-Methyl-2(3H)-furanone could bind to the active site of lipoxygenase, suggesting its potential use as an anti-inflammatory agent. sunankalijaga.org

Generally, compounds possessing the 2(5H)-furanone skeleton have been identified as having anti-inflammatory activities. nih.govmdpi.com These effects are often linked to their ability to modulate various inflammatory pathways.

Antioxidant Activities

Several derivatives of 2(5H)-furanone have been reported to possess antioxidant properties. nih.govmdpi.com The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidative metals. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

Antitumor and Anticancer Research

The 2(5H)-furanone scaffold is a structural motif present in numerous natural and synthetic compounds that have been investigated for their potential as anticancer agents. Research has explored the cytotoxicity of various furanone analogues against a range of cancer cell lines, revealing that structural modifications significantly influence their activity.

For instance, studies on 5-arylated 2(5H)-furanones demonstrated cytotoxic effects on murine colon cancer cell lines. dntb.gov.uanih.gov Similarly, newly synthesized bis-2(5H)-furanone derivatives containing a benzidine (B372746) core were evaluated for their antitumor properties. nih.gov One particular derivative, compound 4e, showed significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM while exhibiting low toxicity toward normal human cells. nih.gov Other research has focused on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, with an amine derivative showing the most potent activity against the HeLa cell line (IC50 62.37 µg/mL). researchgate.net

However, not all furanone analogues exhibit strong anticancer potential. Analogues of sapinofuranones and other natural furanones displayed weak to no in vitro growth inhibitory activity against several cancer cell lines. researchgate.net Likewise, a series of new furanone analogues, pestalafuranones F–J, were found to be inactive when tested for cytotoxicity against MDA-MB-231 and Caski cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

| 5-arylated 2(5H)-furanones | MAC 13 (murine colon cancer) | 30–50 μM nih.gov |

| 5-arylated 2(5H)-furanones | MAC 16 (murine colon cancer) | 40–50 μM nih.gov |

| Bis-2(5H)-furanone (Compound 4e) | C6 glioma | 12.1 μM nih.gov |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (cervical cancer) | 62.37 µg/mL researchgate.net |

A key area of anticancer research for furanone derivatives involves their interaction with specific molecular targets that are overexpressed in cancer cells. One such target is the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell growth. ccij-online.org

Theoretical studies using molecular docking have been conducted to evaluate the potential of furanone and its derivatives to act as Eag-1 inhibitors. ccij-online.orgccij-online.org These computational analyses predicted that a series of furanone derivatives could interact with the Eag-1 protein. ccij-online.orgccij-online.org The results indicated that for several derivatives, the inhibition constant (Ki) was lower compared to known Eag-1 inhibitors like astemizole (B1665302) and tetrandine. ccij-online.orgccij-online.org These findings suggest that specific furanone derivatives are promising candidates for further development as Eag-1 inhibitors for cancer therapy. ccij-online.orgccij-online.org

Beyond direct inhibition of enzymes and receptors, furanone analogues have been shown to exert their anticancer effects by modulating critical cellular pathways. Mechanistic studies on a potent bis-2(5H)-furanone derivative, compound 4e, revealed its ability to interfere with the cell cycle of C6 glioma cells. nih.gov The investigation showed that this compound induced cell cycle arrest at the S-phase. nih.gov Furthermore, spectroscopic analysis, including fluorescence emission and circular dichroism, demonstrated that compound 4e can significantly interact with DNA. nih.gov This interaction suggests that DNA may be a primary target, leading to the disruption of cellular replication and proliferation, which ultimately contributes to the compound's antitumor activity. nih.gov

Other Reported Biological Activities

Derivatives of 2(5H)-furanone have been identified as possessing a wide spectrum of biological activities beyond their anticancer potential. nih.govmdpi.com These diverse actions highlight the versatility of the furanone scaffold in medicinal chemistry.

The 2(5H)-furanone core has been associated with a range of therapeutic properties, including anticonvulsant, antiulcer, and anti-HIV activities. nih.govmdpi.com

Analgesic Activity: Certain 4-Amino-2(5H)-furanone derivatives have been synthesized and identified as novel ligands for the cholecystokinin-2 (CCK2) receptor. nih.gov One selective CCK2 antagonist was found to potentiate the analgesic effects of morphine, tramadol, and desipramine (B1205290) in mouse models. nih.gov Another study screened a novel substituted furan (B31954) compound for both central and peripheral analgesic activity. researchgate.net

Antituberculosis Activity: A significant body of research has focused on 2(5H)-furanone derivatives as potential treatments for tuberculosis. csir.co.zanih.govcsir.co.za Synthetic analogues have demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2.62 µg/mL. csir.co.zanih.gov These compounds have shown good selectivity for mycobacteria and, in some cases, synergistic or additive activity with existing anti-TB drugs like rifampicin (B610482) and isoniazid. csir.co.zanih.govcsir.co.za

| Compound/Derivative | Target | Activity (MIC) |

| First-generation 2(5H)-furanone | M. tuberculosis H37Rv | 8.07 µg/mL csir.co.zanih.gov |

| Second-generation 2(5H)-furanones | M. tuberculosis H37Rv | 2.62 - 3.07 µg/mL csir.co.za |

| Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furan | M. tuberculosis H37Rv | 1.6 µg/mL mdpi.com |

| Furan-based chalcone (B49325) (DF02, DF05, DF07) | M. tuberculosis H37Rv | 1.6 µg/mL informahealthcare.com |

The furanone structure is present in compounds with applications in agriculture and pest control.

Insecticidal Activity: Synthetic lactones derived from furan-2(5H)-one have been evaluated for their insecticidal properties. researchgate.net In bioassays against the melonworm Diaphania hyalinata, certain formulations demonstrated significant toxicity, with defined LD50 (lethal dose for 50% of the population) and LD90 values. researchgate.net One formulation was noted for its rapid action, killing 50% of the pest population within two hours. researchgate.net

Fungicidal Activity: Naturally occurring furanones have shown fungicidal properties. For example, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, isolated from Pseudomonas aureofaciens, has demonstrated antifungal activity. The 2,5-dimethyl derivative of 5-Methyl-4-hydroxy-3(2H)-furanone is known to deter fungal growth on strawberries. nih.gov Additionally, a chiral sulfone derivative of 2(5H)-furanone, denoted F105, exhibited moderate antifungal activity against some strains of Candida albicans. nih.govmdpi.com

Furanones play a crucial role in nature as signaling molecules, mediating communication between different organisms. nih.govnih.gov This function is based on the high specificity and sensitivity of the responses they can generate. nih.gov

Bacterial Communication: In bacteria, furanones can interfere with quorum sensing (QS), a cell-to-cell communication mechanism that regulates processes like biofilm formation. frontiersin.orgnih.gov Halogenated furanones produced by the red seaweed Delisea pulchra prevent bacterial colonization by disrupting the acylated homoserine lactone (AHL) signaling system. nih.govnih.govmdpi.com Studies have shown that 2(5H)-furanone can inhibit biofilm formation by altering the expression of genes involved in bacterial cell wall synthesis and mobility. frontiersin.org

Microbe-Host and Pheromonal Signaling: Research on Lactobacillus helveticus, a bacterium important in cheese production, found that it releases two 2[5H]-furanones in response to stress. nih.govresearchgate.net These molecules act as signals that are involved in the process of autolysis, where the bacterial cells break down and release their enzymes. nih.govresearchgate.net In the insect world, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone for the cockroach Eurycolis florionda. nih.gov

Structure-Activity Relationship (SAR) Studies for 5-Methyl-2(5H)-furanone Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of various substituents on the furanone ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features crucial for their therapeutic effects, including antimicrobial and anticancer activities. These investigations have systematically explored how modifications to the core structure impact biological efficacy, leading to the identification of more potent and selective compounds.

Key modifications to the 2(5H)-furanone scaffold have included the introduction of different functional groups at various positions, revealing critical insights into their mechanism of action. For instance, the addition of bulky and lipophilic groups has been shown to enhance antimicrobial properties, while the incorporation of specific substituents on an arylidene moiety at the 5-position can modulate cytotoxic activity against cancer cells.

Antimicrobial Activity

SAR studies on 2(5H)-furanone derivatives have highlighted the importance of specific structural features for their antimicrobial and biofilm-preventing capabilities. The introduction of a sulfonyl group, for example, has been identified as a key modification for enhancing biological activity.

One area of focus has been the synthesis of chiral sulfonyl derivatives incorporating terpene moieties, such as l-menthol (B7771125) and l-borneol. These studies have demonstrated that the combination of a sulfonyl group with an unsaturated γ-lactone moiety can increase or diversify the biological activity. For instance, a chiral sulfone based on 2(5H)-furanone and l-menthol, denoted as F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone), has shown notable antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant and susceptible Staphylococcus aureus.

Further investigations into a series of optically active sulfur-containing 2(5H)-furanone derivatives revealed that a leading compound possessing a sulfonyl group and an l-borneol moiety exhibited prominent activity against Staphylococcus aureus and Bacillus subtilis. These findings underscore the significance of the substituent at the 5-position and the presence of a sulfonyl group for potent antimicrobial effects.

| Compound | Key Structural Features | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| F105 | l-menthol moiety, sulfonyl group, chlorine atom | Active against planktonic and biofilm-embedded S. aureus (MIC = 10 μg/mL, MBC = 40 μg/mL). | |

| Compound 26 | l-borneol moiety, sulfonyl group | Prominent activity against S. aureus and B. subtilis (MIC = 8 μg/mL). |

Cytotoxicity and Anticancer Activity

The SAR of 5-arylidene-2(5H)-furanone derivatives has been extensively studied to determine their cytotoxic effects against various cancer cell lines. These studies have shown that the introduction of certain substituents on the aromatic ring of the 5-arylidene group can significantly enhance cytotoxicity.

Specifically, the presence of halogen atoms or a nitro group on the aromatic ring was found to increase the cytotoxic activity. Among a series of synthesized compounds, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as the most potent. This suggests that electron-withdrawing groups on the benzylidene moiety play a crucial role in the anticancer activity of these derivatives.

Furthermore, the exploration of derivatives with larger aromatic systems, such as anthracenyl or naphthalenyl moieties, has also yielded potent cytotoxic agents. For example, (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone demonstrated the most potent cytotoxic activity among the tested anthracenyl or naphthalenyl derivatives.

In a different approach, new bis-2(5H)-furanone derivatives containing a benzidine core were synthesized and evaluated for their antitumor activities. Among these, compound 4e showed significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM and exhibited low toxicity toward normal human cells. Mechanistic studies revealed that this compound could induce cell cycle arrest at the S-phase in C6 cells and interact with DNA, suggesting that DNA may be a potential target for these bis-2(5H)-furanone derivatives.

| Compound | Key Structural Features | Observed Cytotoxic Activity | Reference |

|---|---|---|---|

| 5-(3-nitrobenzylidene)-2(5H)-furanone | Nitro group at the 3-position of the benzylidene ring | Most potent among a series of 5-arylidene-2(5H)-furanones. | |

| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone | Anthracenyl moiety with dimethoxy and dioxo groups | Most potent among anthracenyl or naphthalenyl derivatives. | |

| Compound 4e (bis-2(5H)-furanone derivative) | Benzidine core linking two 2(5H)-furanone units | Significant inhibitory activity against C6 glioma cells (IC50 = 12.1 μM). |

Environmental Occurrence, Fate, and Ecotoxicological Research

Natural Occurrence and Biosynthesis in Organisms

5-Methyl-2(5H)-furanone and its derivatives are not solely synthetic creations; they are also found in the natural world, produced by a variety of living organisms. Their presence in the environment is a result of biosynthetic pathways in plants and microorganisms, and they contribute to the chemical composition of many foodstuffs and fermented products.

Furanones are a class of naturally occurring compounds with diverse biological roles. While the specific biosynthesis of this compound is not extensively detailed in scientific literature, the production of similar furanone structures by plants and microbes is well-documented. For instance, the red seaweed Delisea pulchra produces a range of brominated furanones that act as a defense mechanism against bacterial colonization rsc.org. These compounds interfere with the quorum-sensing systems of bacteria, which are essential for biofilm formation rsc.orgnih.gov.

In the microbial realm, certain bacteria are known to produce furanone derivatives. For example, Pseudomonas aureofaciens, a biocontrol agent, produces 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, which exhibits antifungal activity against various plant pathogens nih.gov. Furthermore, some furanones have been identified as signaling molecules in bacteria such as Lactobacillus helveticus perflavory.comresearchgate.netnih.gov. The generation of 2(5H)-furanones in microorganisms can occur through several processes, including oxidation reactions and spontaneous formation from the breakdown of sugars and amino acids researchgate.net. The biosynthesis of these compounds is often linked to the metabolism of fatty acids within the microorganisms perflavory.com.

While direct evidence for the biosynthesis of this compound in plants is less specific, various furanone derivatives are known contributors to the aroma and flavor of fruits like strawberries and raspberries rsc.orgnih.gov. The biosynthetic pathways for many of these flavor compounds in plants are still under investigation rsc.orgnih.gov.

Furanones are significant components of the flavor and aroma profiles of a wide array of food products, particularly those that have undergone heating or fermentation. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a major pathway for the formation of many furanone derivatives in cooked foodstuffs rsc.orgnih.gov.

Several furanones are recognized as key odorants in fermented products like soy sauce, shoyu, miso, and beer perflavory.comresearchgate.net. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) are found in significant concentrations in these products, often as a result of yeast fermentation nih.gov. While the presence of this compound itself is not as extensively documented as some other furanones, the general occurrence of methyl-substituted furanones in these products suggests its potential presence.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for the identification and quantification of volatile compounds like furanones in complex food matrices nih.govnih.gov. A recent study by the European Union Reference Laboratory for Processing Contaminants has tested a method for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in meat, cheese, and fish, indicating the relevance of monitoring these compounds in various foodstuffs eurl-pc.eu.

Examples of Furanone Derivatives in Food and Natural Sources

| Compound Name | Source | Significance |

|---|---|---|

| Brominated Furanones | Red seaweed (Delisea pulchra) | Natural antifouling agents rsc.org |

| 3-(1-Hexenyl)-5-methyl-2-(5H)furanone | Pseudomonas aureofaciens | Antifungal activity nih.gov |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fermented foods (e.g., soy sauce, miso), Fruits (e.g., strawberry, pineapple) | Key flavor and aroma compound nih.govmdpi.com |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Fermented foods (e.g., soy sauce, beer) | Important flavor compound nih.gov |

Environmental Pathways and Transformation of this compound

Once released into the environment, this compound is subject to various transformation and transport processes that determine its ultimate fate. These pathways include degradation in the atmosphere, behavior in soil and water, and its potential to form harmful byproducts during water treatment processes.

Furan (B31954) and its methyl-substituted derivatives can be emitted into the atmosphere from sources such as the combustion of fossil fuels and biomass nih.govacs.org. In the atmosphere, the primary degradation pathway for these compounds during the daytime is through reactions with photochemically-produced hydroxyl (OH) radicals nih.govacs.org.

The atmospheric oxidation of methyl-substituted furans initiated by OH radicals is a complex process. The reaction typically begins with the addition of an OH radical to the furan ring, forming a chemically activated adduct. This adduct can then undergo several reactions, including ring-opening to form unsaturated 1,4-dicarbonyl compounds, or it can react with molecular oxygen to form ring-retaining products like 5-hydroxy-2-furanone compounds nih.govacs.orgresearchgate.net. Theoretical calculations suggest that the formation of these ring-retaining hydroxy-furanone compounds can be a significant pathway nih.govacs.orgresearchgate.net.

Initiation: Addition of OH radical to the furan ring.

Propagation: Reaction of the resulting radical with atmospheric oxygen.

Products: Formation of both ring-opened dicarbonyl compounds and ring-retaining hydroxy-furanones.

The environmental fate of this compound in soil and water is governed by its physical and chemical properties, which influence its mobility, volatilization, and potential for hydrolysis. While specific experimental data for this compound is limited, the behavior of similar furanone structures can provide insights.

For the parent compound, 2(5H)-furanone, it is expected to have very high mobility in soil. Its potential for volatilization from moist soil and water surfaces is considered an important fate process. Hydrolysis, the breakdown of a compound due to reaction with water, may also occur in the environment, although the rate can be slow for similar cyclic structures dntb.gov.ua. The stability of furanones can be pH-dependent; for instance, the highly mutagenic chlorinated furanone MX is relatively stable at a pH below 7 but breaks down rapidly at higher pH levels nhmrc.gov.au.

A significant area of ecotoxicological concern is the formation of halogenated furanones as disinfection byproducts (DBPs) during the chlorination of drinking water nih.govnih.gov. When chlorine is used to disinfect water that contains natural organic matter, such as humic and fulvic acids derived from decaying plant material, a variety of DBPs can be formed rsc.orgnhmrc.gov.au.

Among the most studied of these is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX. MX is a potent mutagen and has been identified in chlorinated drinking water worldwide rsc.orgnih.govnhmrc.gov.aunih.govresearchgate.netbiofuranchem.com. Research has shown that phenolic compounds, which are components of natural organic matter, can act as precursors to the formation of furan-like DBPs rsc.orgresearchgate.net. The proposed formation pathway involves the oxidation and opening of the phenolic ring, followed by an intramolecular reaction to form the five-membered furanone ring rsc.org.

While it is not definitively established that this compound itself is a direct precursor to MX, the presence of furanone structures in natural waters could contribute to the pool of organic matter that reacts with chlorine to form these harmful byproducts. The potential for furanone derivatives to be transformed into chlorinated DBPs underscores the importance of understanding their environmental occurrence and fate.

Key Environmental Aspects of Furanones

| Environmental Compartment/Process | Key Findings | Significance |

|---|---|---|

| Air | Degradation primarily through reaction with OH radicals, leading to ring-opening or formation of hydroxy-furanones nih.govacs.org. | Determines the atmospheric lifetime and transformation products of the compound. |

| Soil and Water | Expected high mobility in soil and potential for volatilization from water surfaces. Stability can be pH-dependent dntb.gov.uanhmrc.gov.au. | Influences the transport and persistence of the compound in terrestrial and aquatic environments. |

| Water Treatment | Furanone precursors in natural organic matter can react with chlorine to form potent mutagens like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) rsc.orgnih.govnhmrc.gov.au. | Highlights a major public health concern related to drinking water disinfection and the need to control precursor compounds. |

Ecotoxicological Studies and Environmental Impact Assessment

A thorough review of scientific databases and literature indicates a lack of specific ecotoxicological studies or comprehensive environmental impact assessments focused solely on this compound. The environmental fate and potential risks associated with its release into ecosystems have not been characterized.

Mutagenicity and Genotoxicity

There is no specific information available from scientific research to determine the mutagenic or genotoxic potential of this compound. Standard assays, such as the Ames test for mutagenicity or in vitro and in vivo genotoxicity studies, have not been reported for this particular compound. Consequently, its capacity to induce genetic mutations or chromosomal damage remains unknown.

Effects on Aquatic and Terrestrial Organisms

Detailed research findings on the effects of this compound on aquatic and terrestrial life are not documented in available scientific literature. There are no published studies examining its toxicity to representative species of fish, invertebrates, algae, or terrestrial organisms such as earthworms or plants. Therefore, key ecotoxicological endpoints, including acute and chronic toxicity values (e.g., LC50, EC50), have not been established.

Data Table: Summary of Available Ecotoxicological Data for this compound

| Endpoint | Organism/Test System | Result |

|---|---|---|

| Mutagenicity | Data Not Available | No studies found. |

| Genotoxicity | Data Not Available | No studies found. |

| Aquatic Toxicity | Data Not Available | No studies found. |

| Terrestrial Toxicity | Data Not Available | No studies found. |

Analytical Methodologies for 5 Methyl 2 5h Furanone Quantification and Identification

Chromatographic Techniques

Chromatography is a fundamental tool for separating 5-Methyl-2(5H)-furanone from other components in a mixture, which is a prerequisite for accurate quantification and identification.

The technique has also been successfully applied to identify volatile components in dried fruits, such as jujube, where this compound was detected as a contributor to the bitter taste attribute. researchgate.net The methodology often involves an extraction step, such as liquid-liquid extraction or solvent-assisted extraction, to isolate the volatile fraction from the sample matrix before injection into the GC-MS system. mdpi.comtandfonline.com The mass spectrometer is typically operated in scan mode to acquire full mass spectra for identification purposes. mdpi.com

Table 1: GC-MS Parameters for this compound Identification in Herbal Tea This table is interactive.

| Parameter | Setting |

|---|---|

| Ionization Energy | 70 eV |

| Mass Scan Range | 29–350 m/z |

| Ion Source Temp. | 250 °C |

| Quadrupole Temp. | 120 °C |

Data sourced from a study on Moringa and Kinkeliba herbal tea infusions. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another viable technique for the analysis of furanones. While less common than GC for this specific volatile compound, HPLC can be adapted for its quantification, especially for less volatile derivatives or when derivatization is employed. A reverse-phase (RP) HPLC method is typically suitable for compounds of moderate polarity like this compound.

In a typical RP-HPLC setup, a C18 column would be used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection can be achieved using an ultraviolet (UV) detector, as the furanone structure contains a chromophore. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

For exceptionally complex matrices such as coffee aroma, one-dimensional GC-MS may not provide sufficient resolving power, leading to co-elution of compounds. gcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF/MS) offers significantly enhanced peak capacity and sensitivity. gcms.czgcms.cz

In a notable application, GCxGC-TOF/MS was used to analyze the volatile profile of coffee. The system was able to chromatographically separate this compound from the co-eluting compound 2,3-dimethyl pyridine. gcms.czgcms.cz This separation was not possible with a single-dimension GC separation, where the resulting mass spectrum was a mixture of both compounds, leading to a poor library match. The use of GCxGC provided clean, individual mass spectra for both compounds, allowing for their confident identification with high library similarity scores. gcms.cz The cryogenic focusing inherent in the thermal modulation used in GCxGC also enhances the signal-to-noise ratio, enabling the detection of trace-level compounds that might be missed in a 1D GC analysis. gcms.czgcms.cz

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants in the ¹H NMR spectrum are characteristic of the protons' chemical environment within the furanone ring and the methyl group.

¹H NMR has been used to characterize this compound, with typical spectra recorded in deuterated chloroform (B151607) (CDCl₃). The signals corresponding to the protons on the double bond, the proton at the stereocenter, and the methyl group protons are clearly distinguishable.

Table 2: Representative ¹H NMR Chemical Shifts for this compound This table is interactive.

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₃ | ~1.46 | Doublet |

| H-5 | ~5.25 | Multiplet |

| H-3 | ~6.11 | Doublet of Doublets |

| H-4 | ~7.45 | Doublet of Doublets |

Note: Chemical shifts are relative to TMS (δ = 0) in CDCl₃ and may vary slightly depending on experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for both identification and structural analysis. The electron ionization (EI) mass spectrum of this compound displays a characteristic fragmentation pattern that can be used for its identification in GC-MS analysis.

Tandem mass spectrometry (MS/MS) offers a higher degree of selectivity and is valuable for quantifying the analyte in complex matrices and for detailed structural studies. Due to its relatively simple structure and predictable fragmentation, this compound can serve as a model compound for studying the fragmentation mechanisms of five-membered lactones via techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS). smolecule.com Theoretical studies on its thermal decomposition have provided insights into its fragmentation pathways. A significant pathway involves a hydrogen atom transfer from the methyl group, leading to the formation of 2,4-pentadienoic acid. researchgate.net This type of characteristic fragmentation is key to developing selective and sensitive MS/MS methods.

Advanced Analytical Techniques for Trace Analysis and Metabolomics of this compound

The accurate quantification and identification of this compound, particularly at trace levels in complex matrices, necessitates the use of advanced analytical methodologies. The inherent volatility and potential for thermal degradation of furanones, coupled with their often low concentrations in food, environmental, and biological samples, present unique analytical challenges. Consequently, highly sensitive and selective techniques, primarily centered around chromatography coupled with mass spectrometry, are employed. These methods are crucial for both targeted trace analysis and broader metabolomics studies aimed at understanding the role of this compound in various chemical and biological systems.

Gas chromatography-mass spectrometry (GC-MS) and its more sophisticated tandem mass spectrometry version (GC-MS/MS) are the cornerstone techniques for the analysis of this compound. The high separation efficiency of gas chromatography is essential for resolving this compound from other volatile and semi-volatile compounds present in the sample. When coupled with mass spectrometry, this allows for both the identification and quantification of the target analyte with a high degree of certainty.

For trace analysis, sample preparation is a critical step to extract and concentrate this compound from the sample matrix and to remove interfering substances. A widely adopted and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. While a specific method for this compound is not extensively documented, a closely analogous method for 2(5H)-furanone and 3-methyl-2(5H)-furanone in food matrices such as meat, cheese, and fish provides a robust template. japsonline.com This approach involves an initial extraction with acetonitrile followed by a salting-out step and subsequent cleanup using dispersive solid-phase extraction (dSPE) to remove lipids and other matrix components. japsonline.com

The application of such methods has allowed for the determination of related furanones in food with limits of quantification (LOQs) in the low µg/kg range. For instance, the preliminary LOQ for 3-methyl-2(5H)-furanone in meat, fish, and cheese has been suggested at 10 µg/kg. japsonline.com

In the context of metabolomics, particularly in food science, GC-MS is utilized for the comprehensive profiling of volatile organic compounds (VOCs) to understand the chemical changes occurring during food processing, such as the roasting of coffee beans. nih.gov In such studies, this compound has been identified as one of many volatile compounds. nih.gov These non-targeted or semi-targeted metabolomic approaches provide a snapshot of the volatile metabolome, where changes in the concentration of compounds like this compound can be correlated with processing parameters and sensory attributes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and complementary approach for the analysis of furanones, particularly for less volatile or thermally labile derivatives. While less common for the analysis of the highly volatile this compound, LC-MS/MS is a powerful tool in broader metabolomics studies for the analysis of a wide range of metabolites in biological fluids. eurl-pc.eu

Another advanced analytical technique with applicability to the analysis of furanones is comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight mass spectrometry (TOF-MS). This technique provides significantly enhanced peak capacity and sensitivity, which is invaluable for the analysis of extremely complex samples. The use of HRMS allows for the determination of the elemental composition of the detected ions, greatly increasing the confidence in the identification of unknown or trace-level compounds.

The following tables summarize key aspects of the advanced analytical techniques used for the analysis of this compound and related compounds.

Table 1: Exemplary GC-MS/MS Parameters for the Analysis of a this compound Analogue (3-methyl-2(5H)-furanone) in Food Matrices. japsonline.com

| Parameter | Condition |

|---|---|

| Sample Preparation | QuEChERS-based extraction with acetonitrile, followed by dSPE cleanup. |

| GC Column | DB-5ms (or equivalent), 30 m x 250 µm x 0.25 µm |

| Injection | 1 µL, splitless at 260°C |

| Carrier Gas | Helium at 0.9 mL/min |

| Oven Temperature Program | 50°C (2 min), then 30°C/min to 85°C, then 5°C/min to 95°C, then 30°C/min to 265°C (5 min) |

| MS/MS Transitions (m/z) | Precursor: 98 -> Product ions: 69 and 41.1 |

| Preliminary LOQ | 10 µg/kg in meat, fish, and cheese |